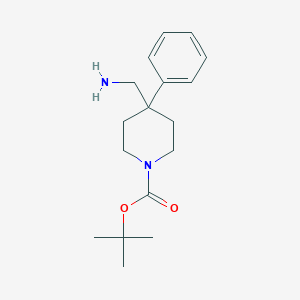

Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate

Description

tert-Butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, an aminomethyl group, and a phenyl substituent at the 4-position of the piperidine ring. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and drug discovery due to its versatility in further functionalization. The Boc group enhances stability during synthetic processes, while the phenyl and aminomethyl groups offer opportunities for targeted modifications .

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-16(2,3)21-15(20)19-11-9-17(13-18,10-12-19)14-7-5-4-6-8-14/h4-8H,9-13,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMYNEIUXQIVTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441861 | |

| Record name | tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158144-82-2 | |

| Record name | tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Piperidine Ring Formation

The piperidine backbone is often synthesized via cyclization reactions or reductive amination . A common approach involves:

Starting Material : 4-Phenylcyclohexanone

Reagents :

-

Ammonium acetate (NH₄OAc) for imine formation.

-

Sodium cyanoborohydride (NaBH₃CN) for reductive amination.

Reaction Conditions :

-

Solvent: Methanol or ethanol.

-

Temperature: 0–25°C.

-

Time: 12–24 hours.

Intermediate : 4-Phenylpiperidine.

Boc Protection

The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O):

Reagents :

-

Boc₂O (1.2 equiv).

-

Base: Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP).

Conditions :

-

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

-

Temperature: 0°C to room temperature.

-

Time: 2–6 hours.

Product : tert-Butyl 4-phenylpiperidine-1-carboxylate.

Introduction of Aminomethyl Group

The aminomethyl group is introduced via Mannich reaction or reductive amination :

Mannich Reaction Protocol :

-

Reactants : Formaldehyde (CH₂O), ammonium chloride (NH₄Cl).

-

Conditions :

-

Solvent: Water or ethanol.

-

Temperature: 60–80°C.

-

Time: 6–12 hours.

-

Reductive Amination Protocol :

-

Reactants : Formaldehyde, sodium triacetoxyborohydride (NaBH(OAc)₃).

-

Conditions :

-

Solvent: Dichloroethane (DCE).

-

Temperature: Room temperature.

-

Time: 24–48 hours.

-

Product : tert-Butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate.

Optimization of Reaction Conditions

Temperature and Solvent Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp. | 0–25°C (Boc) | Prevents epimerization |

| Solvent Polarity | THF > DCM (Boc) | Enhances reagent solubility |

| Reductive Agent | NaBH₃CN vs. NaBH(OAc)₃ | NaBH(OAc)₃ improves selectivity |

Catalytic Enhancements

-

Acid Catalysis : p-Toluenesulfonic acid (pTSA) accelerates Mannich reactions.

-

Metal Catalysts : Palladium on carbon (Pd/C) aids in hydrogenation steps.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Advantages :

-

Improved heat transfer and mixing efficiency.

-

Reduced reaction times (e.g., Boc protection completed in 1 hour vs. 6 hours batch).

Equipment :

-

Microreactors with integrated temperature control.

-

Automated reagent delivery systems.

Waste Mitigation Strategies

-

Solvent Recovery : Distillation of THF and DCM for reuse.

-

Catalyst Recycling : Pd/C filtration and reactivation.

Analytical Characterization

Spectroscopic Confirmation

| Technique | Key Features |

|---|---|

| ¹H NMR | - tert-Butyl singlet at δ 1.4 ppm. |

| - Aminomethyl protons at δ 2.8–3.2 ppm. | |

| ¹³C NMR | - Boc carbonyl at δ 155 ppm. |

| HRMS | [M+H]⁺ = 291.2 (calc. 291.17). |

Purity Assessment

-

HPLC : Reverse-phase C18 column, 70:30 acetonitrile/water, retention time = 8.2 min.

-

Melting Point : 98–102°C (uncorrected).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted piperidine derivatives .

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in the development of probes for studying biological processes and protein interactions.

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with target proteins, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Key Structural Features :

- Molecular Formula : $ \text{C}{17}\text{H}{24}\text{N}{2}\text{O}{2} $

- Molecular Weight : 275.39 g/mol (calculated)

- CAS Number: Not explicitly provided in the evidence, but structurally related analogs are documented (e.g., 1779900-68-3 for a phenyl-substituted variant) .

Structural Modifications and Substituent Effects

Below is a comparative analysis of key analogs:

Table 1: Structural and Property Comparison

Key Observations :

Fluorine-containing analogs (e.g., fluoromethyl or fluorobenzyl) balance lipophilicity with metabolic stability, a common strategy in drug design .

Synthetic Utility: The Boc group facilitates protection of the piperidine nitrogen, enabling selective reactions at the aminomethyl or aromatic substituents . tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate serves as a precursor for synthesizing analogs via nucleophilic substitution or coupling reactions .

Safety and Handling :

- Most analogs lack comprehensive toxicity data, emphasizing the need for cautious handling by trained professionals .

- Combustion of these compounds may release toxic fumes, necessitating appropriate safety measures during use .

Commercial and Research Status

- Availability : The target compound and several analogs (e.g., 4-(3-methoxybenzyl) variant) are discontinued, indicating niche applications or synthesis challenges .

- Purity: High-purity grades (≥95%) are available for intermediates like tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, underscoring their utility in precision synthesis .

Biological Activity

Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate is a compound of significant interest in pharmaceutical research, particularly due to its potential applications in targeted protein degradation and cancer therapy. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Targeted Protein Degradation : this compound acts as a linker in bifunctional degraders that recruit E3 ligases to target proteins for ubiquitination and subsequent proteasomal degradation. This mechanism is particularly useful in oncology, where the degradation of oncoproteins can inhibit tumor growth .

Anticancer Activity : Research has shown that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in hypopharyngeal tumor cells, demonstrating enhanced efficacy compared to conventional chemotherapeutics like bleomycin .

Biological Activity Overview

Case Studies

- Cancer Therapy Application : A study investigated the effects of piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that these compounds could significantly enhance apoptosis compared to traditional agents, suggesting a promising avenue for developing new anticancer therapies .

- Neuropathic Pain Management : Research into novel piperidine derivatives has revealed their potential as dual agonists at μ-opioid and σ1 receptors, which are implicated in pain modulation. This dual action could provide a more effective treatment strategy for neuropathic pain .

- Structure-Activity Relationship (SAR) : Detailed SAR studies have identified key structural features that enhance biological activity, including the importance of cationic nitrogen atoms for selectivity and inhibition properties against various enzymes .

Q & A

Q. What are the recommended safety protocols for handling tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate in laboratory settings?

While specific GHS classifications for this compound are unavailable, general precautions include:

- Use of PPE (gloves, lab coat, eye protection) to avoid skin/eye contact .

- Work in a fume hood to minimize inhalation risks .

- Store in a cool, dry place away from oxidizers, with containers tightly sealed .

- Follow institutional guidelines for spill management (e.g., absorbent materials, no water jets) .

Q. How should waste containing this compound be disposed of after experiments?

- Segregate waste and avoid mixing with incompatible chemicals (e.g., strong acids/bases) .

- Consult certified waste disposal services for incineration or chemical neutralization .

- Document disposal procedures to comply with local regulations (e.g., EPA, REACH) .

Advanced Research Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.